![molecular formula C12H13N3O2 B12635535 3-(Pyrrolidin-3-yl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B12635535.png)
3-(Pyrrolidin-3-yl)imidazo[1,5-a]pyridine-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Pyrrolidin-3-yl)imidazo[1,5-a]pyridine-1-carboxylic acid is a heterocyclic compound that features a fused imidazo[1,5-a]pyridine ring system with a pyrrolidine substituent at the 3-position and a carboxylic acid group at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclocondensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by further functionalization to introduce the pyrrolidine and carboxylic acid groups .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, greener solvents, and catalysts to improve yield and reduce waste .
Análisis De Reacciones Químicas
Types of Reactions
3-(Pyrrolidin-3-yl)imidazo[1,5-a]pyridine-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or aryl groups .
Aplicaciones Científicas De Investigación
3-(Pyrrolidin-3-yl)imidazo[1,5-a]pyridine-1-carboxylic acid has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-(Pyrrolidin-3-yl)imidazo[1,5-a]pyridine-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but may include inhibition of enzyme activity, activation of signaling pathways, or disruption of cellular processes .
Comparación Con Compuestos Similares
3-(Pyrrolidin-3-yl)imidazo[1,5-a]pyridine-1-carboxylic acid can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine derivatives: These compounds share a similar core structure but differ in the position and nature of substituents, leading to different chemical and biological properties.
Pyrrolidine-substituted heterocycles: Compounds with a pyrrolidine ring attached to different heterocyclic cores can have varying reactivity and applications.
Carboxylic acid-containing heterocycles: The presence of a carboxylic acid group can significantly influence the solubility, reactivity, and biological activity of these compounds.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties that are valuable for various applications .
Propiedades
Fórmula molecular |
C12H13N3O2 |
|---|---|
Peso molecular |
231.25 g/mol |
Nombre IUPAC |
3-pyrrolidin-3-ylimidazo[1,5-a]pyridine-1-carboxylic acid |
InChI |
InChI=1S/C12H13N3O2/c16-12(17)10-9-3-1-2-6-15(9)11(14-10)8-4-5-13-7-8/h1-3,6,8,13H,4-5,7H2,(H,16,17) |
Clave InChI |
TYBRLCDOWLXACF-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC1C2=NC(=C3N2C=CC=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


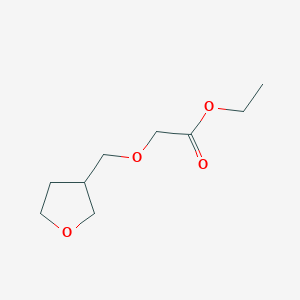
![Butanoic acid, 2-[[[3'-[[(4-chloro-2,5-dimethylphenyl)sulfonyl]amino]-3,5-dimethyl[1,1'-biphenyl]-4-yl]carbonyl]methylamino]-4-(dimethylamino)-, (2S)-](/img/structure/B12635458.png)
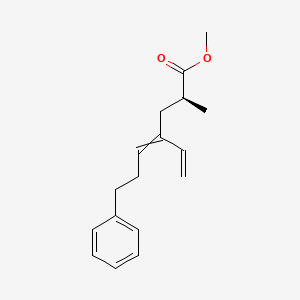
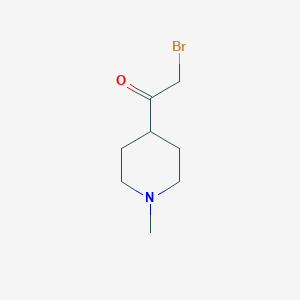
![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B12635482.png)
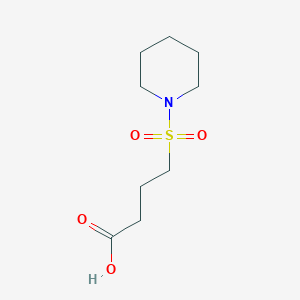
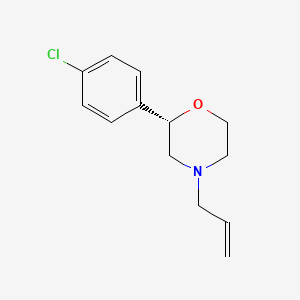
![2,2-dimethyl-4-{[(4-methylcyclohexyl)amino]methyl}tetrahydro-2H-pyran-4-ol](/img/structure/B12635509.png)

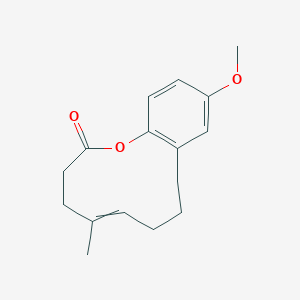
![2-[(2-Bromophenyl)sulfonyl]pyridine](/img/structure/B12635534.png)
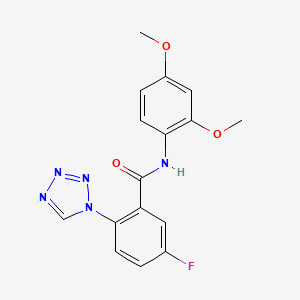
![Methyl 8-chloro-4-(2-hydroxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12635557.png)
![(S)-tert-butyl (1-(3',5'-dichloro-[1,1'-biphenyl]-4-yl)-3-oxopropan-2-yl)carbamate](/img/structure/B12635569.png)
